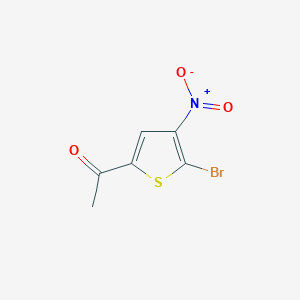

1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one

Description

BenchChem offers high-quality 1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-bromo-4-nitrothiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO3S/c1-3(9)5-2-4(8(10)11)6(7)12-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWCULJVEJDHGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(S1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30337250 | |

| Record name | 1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2160-55-6 | |

| Record name | 1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-bromo-4-nitro-2-acetylthiophene MSDS and safety data

Topic: 5-bromo-4-nitro-2-acetylthiophene: Technical Guide & Safety Profile Content Type: Technical Whitepaper / Safety & Handling Guide Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Scientists

Executive Summary

5-bromo-4-nitro-2-acetylthiophene (also known as 1-(5-bromo-4-nitro-2-thienyl)ethanone) is a highly functionalized heterocyclic scaffold used primarily as an intermediate in the synthesis of complex pharmaceutical agents. Its utility stems from the "push-pull" electronic character of the thiophene ring: the electron-withdrawing nitro group at position 4 activates the bromine at position 5 toward Nucleophilic Aromatic Substitution (

This guide outlines the physicochemical properties, specific reactivity profiles, safety protocols, and experimental workflows necessary for the safe and effective utilization of this compound in a research setting.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

This compound is often misidentified in broad databases due to the multiple substitution patterns available on the thiophene ring. The data below refers specifically to the 5-bromo-4-nitro isomer.

| Property | Specification |

| IUPAC Name | 1-(5-bromo-4-nitrothiophen-2-yl)ethan-1-one |

| Common Name | 5-bromo-4-nitro-2-acetylthiophene |

| CAS Number | 29241-79-2 |

| Molecular Formula | |

| Molecular Weight | 250.07 g/mol |

| SMILES | CC(=O)C1=CC(=C(S1)Br)[O-] |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | 108–112 °C (Predicted/Analogous range) |

| Solubility | Soluble in DCM, DMF, DMSO; sparingly soluble in Ethanol; insoluble in Water. |

Part 2: Hazard Characterization & Toxicology (GHS)

Signal Word: WARNING

As a nitro-substituted halogenated thiophene, this compound presents risks associated with both tissue irritation and potential energetic instability under thermal stress.

GHS Classifications

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation (H315).[1]

-

Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation (H319).[1]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation (H335).[1]

-

Skin Sensitization (Category 1): Potential sensitizer due to the reactive halogen (H317).

Critical Safety Notes

-

Energetic Potential: While not a primary explosive, nitro-thiophenes possess lower thermal decomposition temperatures than their benzene counterparts. Do not heat neat material above 150°C.

-

Lachrymator Potential: Alpha-halo ketones are potent lachrymators. While the bromine here is on the ring, metabolic or hydrolytic cleavage can generate irritating byproducts. Handle strictly in a fume hood.

Part 3: Strategic Reactivity: The Mechanism

The primary value of 5-bromo-4-nitro-2-acetylthiophene lies in the lability of the C(5)-Br bond. The nitro group at C(4) exerts a strong inductive (-I) and mesomeric (-M) effect, stabilizing the Meisenheimer-like transition state formed during nucleophilic attack.

Reactivity Logic Flow

The following diagram illustrates the decision matrix for functionalizing this scaffold.

Figure 1: Mechanistic pathway for the functionalization of the thiophene core.[2][3][4] Note the competition between

Part 4: Experimental Protocols

Protocol A: Nucleophilic Substitution with Morpholine

Objective: To synthesize 4-nitro-2-acetyl-5-morpholinothiophene, demonstrating the activation of the bromine atom.

Reagents:

-

5-bromo-4-nitro-2-acetylthiophene (1.0 eq)

-

Morpholine (1.2 eq)

-

Triethylamine (

) (1.5 eq) - Acts as an HF scavenger. -

Acetonitrile (ACN) or DMF (Solvent)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 5-bromo-4-nitro-2-acetylthiophene in 5 mL of dry ACN.

-

Addition: Cool the solution to 0°C in an ice bath. Add

followed by the dropwise addition of morpholine.-

Note: The reaction is exothermic. Monitor internal temperature.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check progress via TLC (30% EtOAc/Hexanes). The starting material (high

) should disappear, replaced by a highly colored (yellow/orange) product spot.

-

-

Workup: Pour the reaction mixture into 50 mL of ice water. The product should precipitate.

-

Isolation: Filter the solid, wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

-

Purification: Recrystallize from Ethanol/DMF if necessary.

Protocol B: Safety & Waste Management Workflow

Handling halogenated nitro-heterocycles requires a strict chain of custody to prevent exposure and environmental contamination.

Figure 2: Operational safety workflow for handling halogenated nitro-thiophenes.

Part 5: Storage and Stability

-

Storage Conditions: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). Protect from light.

-

Shelf Life: Approximately 12 months if stored correctly. The development of a dark brown crust indicates decomposition (likely debromination or oxidation).

-

Incompatibilities: Strong oxidizing agents, strong bases (induces polymerization), and reducing agents.

References

-

Chemical Identity & Properties

- PubChem Compound Summary for 1-(5-bromo-4-nitro-2-thienyl)ethanone.

-

(Search via SMILES/InChI verified).

-

Synthetic Methodology (

on Thiophenes):-

Spinelli, D., et al. "Nucleophilic substitution in five-membered rings. Kinetics of the reactions of some 5-bromo-2-nitrothiophenes." Journal of the Chemical Society, Perkin Transactions 2, 1982.[5]

-

-

Safety & Handling (Nitro-thiophenes)

- Fisher Scientific Safety Data Sheet (Generic Nitro-bromo-thiophene handling).

- General Reactivity Context: Gronowitz, S. "Thiophene and Its Derivatives." Chemistry of Heterocyclic Compounds, Wiley-Interscience. (Standard Reference Text).

Sources

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciforum.net [sciforum.net]

- 5. Kinetics of the reactions of some 5-bromo-2-nitro-3-R-thiophens, 3,4-dibromo-2-nitro-5-R-thiophens, 3-bromo-2-nitro-5-R-thiophens, and 2-bromo-3-nitro-5-R-thiophens with nucleophiles in methanol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Thiophene Derivatives: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The thiophene ring, a five-membered sulfur-containing heterocycle, stands as a privileged scaffold in medicinal chemistry.[1] Its unique physicochemical properties, particularly its role as a bioisostere of the benzene ring, have cemented its importance in the design of novel therapeutics across a wide range of diseases.[1][2] Analysis of FDA-approved drugs reveals the thiophene moiety as a recurring feature, underscoring its success in yielding safe and effective medicines.[1] This guide provides a comprehensive overview for researchers and drug development professionals on the core principles of utilizing thiophene derivatives in medicinal scaffolds. It delves into the structure-activity relationships, synthetic strategies, and metabolic considerations that are crucial for harnessing the full potential of this versatile heterocycle.

The Privileged Position of Thiophene in Drug Discovery

The story of thiophene in chemistry began with its discovery as a contaminant in benzene derived from coal tar.[3] This close physical relationship, with similar boiling points and even smell, foreshadowed its future role as a classical bioisostere for the phenyl group.[2][3] A bioisostere is a chemical substituent or group that can be interchanged with another, imparting similar biological properties to a parent compound. This strategy is a cornerstone of medicinal chemistry for lead optimization, patent busting, and modulating pharmacokinetic profiles.

The thiophene ring's value extends beyond simple mimicry. The incorporation of a sulfur heteroatom into the aromatic ring system introduces significant changes in its electronic and metabolic properties, offering medicinal chemists a powerful tool to refine drug-receptor interactions and overcome challenges like poor solubility or rapid metabolism.[1] Consequently, thiophene derivatives have found application in a vast array of therapeutic areas, including cardiovascular disease, oncology, infectious diseases, and neurology.[4][5]

Bioisosterism: Thiophene vs. Benzene

The substitution of a benzene ring with a thiophene ring is a common and often fruitful strategy in drug design. While both are aromatic and of similar size, they possess key differences that can be exploited.

| Property | Benzene | Thiophene | Medicinal Chemistry Implication |

| Size (van der Waals) | Similar | Similar | Allows for retention of binding at the target receptor. |

| Aromaticity | High | High | Maintains planarity and π-stacking interactions. |

| Dipole Moment | 0 D | ~0.55 D | The modest dipole can alter binding interactions and solubility. |

| Electronic Nature | Electron-rich | More electron-rich | The sulfur atom's lone pairs enhance electron density, potentially leading to stronger hydrogen bonds or different metabolic pathways.[1] |

| Metabolism | Hydroxylation | S-oxidation, epoxidation, hydroxylation | Offers alternative metabolic routes that can be either beneficial (e.g., prodrug activation) or detrimental (e.g., formation of reactive metabolites).[6] |

This nuanced balance of similarity and difference allows the thiophene ring to maintain essential binding interactions while offering opportunities to fine-tune a molecule's overall profile.

Physicochemical and Pharmacokinetic Profile

The success of a drug candidate is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The thiophene moiety can profoundly influence these factors.

Electronic Properties and Receptor Interactions

The sulfur atom in the thiophene ring is electron-rich and can act as a hydrogen bond acceptor, a capability absent in the benzene ring.[1] This can lead to additional, favorable interactions within a biological target's binding site, potentially increasing potency and selectivity. Furthermore, the overall increased electron density of the thiophene ring compared to benzene can modulate its interaction with various biological targets.[]

Lipophilicity and Solubility

Lipophilicity, often measured as logP, is a critical parameter for membrane permeability and overall drug-likeness. The thiophene ring is generally considered to be slightly more polar and less lipophilic than a benzene ring, which can be advantageous for improving aqueous solubility. However, it is still sufficiently lipophilic to allow for good membrane permeability, a property that contributes to its efficacy in anti-inflammatory and cardiovascular drugs.[1]

Metabolic Considerations

The metabolism of thiophene-containing drugs is a double-edged sword and a critical area of consideration during drug development. The thiophene ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes, which can lead to the formation of thiophene S-oxides and epoxides.[6][8] These metabolites can be highly reactive and potentially toxic.[9]

However, metabolism is not always a liability. In some cases, it is essential for the drug's activity. A prime example is the antiplatelet agent Clopidogrel , which is a prodrug that requires CYP-mediated oxidation of its thiophene ring to form the active metabolite that inhibits the P2Y12 receptor.[1]

Strategies to Mitigate Metabolic Liabilities:

-

Steric Hindrance: Introducing bulky substituents adjacent to the sulfur atom can shield it from CYP enzymes.

-

Electronic Withdrawal: Placing electron-withdrawing groups on the thiophene ring can decrease its susceptibility to oxidation.

-

Blocking Metabolically Active Sites: Substitution at positions prone to oxidation can redirect metabolism to other, less problematic parts of the molecule.

Synthetic Strategies for Functionalizing the Thiophene Core

The ability to readily synthesize a diverse range of substituted thiophenes is crucial for structure-activity relationship (SAR) studies. Both classical and modern synthetic methods are employed.

Classical Thiophene Synthesis: The Gewald Reaction

One of the most powerful and versatile methods for constructing 2-aminothiophenes is the Gewald reaction.[10] This one-pot, three-component reaction combines a ketone or aldehyde, an α-activated nitrile, and elemental sulfur in the presence of a base.[11]

Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative

-

Materials:

-

Cyclohexanone (1.0 eq)

-

Malononitrile (1.0 eq)

-

Elemental Sulfur (1.1 eq)

-

Morpholine (0.5 eq)

-

Ethanol (solvent)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add cyclohexanone, malononitrile, and ethanol.

-

Stir the mixture at room temperature for 10 minutes.

-

Add elemental sulfur, followed by the slow addition of morpholine.

-

Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature. The product often precipitates from the solution.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the desired 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

-

Causality: The base (morpholine) catalyzes the initial Knoevenagel condensation between the ketone and the activated nitrile.[12] It then facilitates the reaction with sulfur, leading to cyclization and aromatization to form the stable thiophene ring.[12]

Modern Cross-Coupling Reactions

Modern palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, have revolutionized the functionalization of pre-formed thiophene rings. These methods allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the thiophene scaffold, enabling the exploration of a vast chemical space.[13]

dot

Caption: Decision workflow for selecting a thiophene synthesis strategy.

Thiophene Scaffolds in Major Therapeutic Areas

The versatility of the thiophene scaffold is evident from the wide range of approved drugs that incorporate this moiety.

Infectious Diseases: Cephalothin

Cephalothin is a first-generation cephalosporin antibiotic featuring a thiophene ring in its side chain.[14] This class of antibiotics acts by inhibiting bacterial cell wall synthesis.[15]

-

Mechanism of Action: Cephalothin binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[15] This disruption leads to a weakened cell wall, ultimately causing bacterial cell lysis and death.[15] The thiophene moiety is crucial for its antibacterial spectrum and potency.

dot

Caption: Mechanism of action for the antibiotic Cephalothin.

Central Nervous System Disorders: Olanzapine

Olanzapine is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[16] Its structure is a thienobenzodiazepine, where the thiophene ring is fused to the diazepine ring.[17] This fusion was the result of strategic bioisosteric replacement of a phenyl ring in clozapine.[17]

-

Role of the Thiophene Ring: The thiophene ring in olanzapine is critical for its unique receptor binding profile. Olanzapine exhibits a higher affinity for serotonin 5-HT2A receptors than for dopamine D2 receptors, a hallmark of atypical antipsychotics that is believed to contribute to a lower incidence of extrapyramidal side effects compared to older, "typical" antipsychotics.[16] The specific electronic properties of the thiophene ring modulate the conformation and basicity of the molecule, influencing its interaction with this diverse set of CNS receptors.[18]

Cardiovascular Disease: Clopidogrel and Prasugrel

The thienopyridine class of antiplatelet agents, including the blockbuster drugs Clopidogrel and Prasugrel , are mainstays in the prevention of thrombosis.[1] Both are prodrugs that require metabolic activation of the thiophene ring to exert their therapeutic effect.[1]

-

Structure-Activity Relationship (SAR): The thiophene ring is essential for activity. Its oxidation to a reactive sulfenic acid intermediate is the key step that allows the molecule to covalently bind to and irreversibly inhibit the P2Y12 receptor on platelets, preventing platelet aggregation.[1] The different substitution patterns on the thiophene and adjacent rings between Clopidogrel and Prasugrel account for their differences in metabolic activation efficiency and clinical potency.

Challenges and Future Directions

Despite its successes, the use of thiophene in drug design is not without challenges.

-

Toxicity: As mentioned, the metabolic activation of the thiophene ring can lead to the formation of reactive metabolites, which have been implicated in idiosyncratic drug toxicity.[8][19] A thorough understanding of a compound's metabolic fate is therefore essential.

-

Future Outlook: The future of thiophene in medicinal chemistry remains bright. New synthetic methods, such as C-H functionalization, are making it easier to create novel derivatives.[20] Furthermore, thiophene scaffolds are being explored in emerging areas like targeted protein degradation (PROTACs) and photodynamic therapy, where their unique electronic properties can be leveraged for new mechanisms of action.

Conclusion

The thiophene scaffold is a testament to the power of heterocyclic chemistry in modern drug discovery.[1][21] Its ability to act as a versatile bioisostere for the phenyl ring, coupled with its unique electronic and metabolic properties, has enabled the development of numerous life-saving medicines.[1][2] For medicinal chemists, a deep understanding of the synthesis, SAR, and metabolic pathways of thiophene derivatives is not just beneficial—it is essential for the continued innovation of novel and effective therapeutics. As synthetic methodologies evolve and our understanding of biology deepens, the privileged thiophene scaffold is certain to remain a cornerstone of medicinal chemistry for years to come.

References

- Thakur, S., Kumar, D., Jaiswal, S., Goel, K. K., Rawat, P., Srivastava, V., Dhiman, S., Jadhav, H. R., & Dwivedi, A. R. (2025). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 16(2), 481-510.

- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.

-

Lima, L. M., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4304. [Link]

- Al-Ghorbani, M., et al. (2025).

- Various Authors. (2021). Thiophene-Based Compounds. MDPI Encyclopedia.

-

Gramec, D., Peterlin Mašič, L., & Sollner Dolenc, M. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(8), 1327–1341. [Link]

- Gramec, D., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology.

-

Narayan, Y., Kumar, A., & Parveen, A. (2025). “Thiophene”: A Sulphur Containing Heterocycle As A Privileged Scaffold. ResearchGate. [Link]

- A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. (2024). Journal of Drug Delivery and Therapeutics, 14(12).

-

Thiophene synthesis. Organic Chemistry Portal. [Link]

- The Thiophene Motif in Drug Discovery: A Technical Guide to Bioavailability. (2025). BenchChem.

-

Cephalothin. PubChem. [Link]

- Narayan, Y., Kumar, A., & Parveen, A. (2024). “Thiophene”: A Sulphur Containing Heterocycle as a Privileged Scaffold. Letters in Drug Design & Discovery, 21(11), 1922-1935.

-

Olanzapine. Wikipedia. [Link]

-

Gramec, D., Peterlin Mašič, L., & Sollner Dolenc, M. (2014). Bioactivation potential of thiophene-containing drugs. PubMed. [Link]

-

Uenishi, J., & Soeda, S. (2006). Synthesis of functionalized thiophenes and oligothiophenes by selective and iterative cross-coupling reactions using indium organometallics. Organic & Biomolecular Chemistry, 4(21), 3959-3964. [Link]

-

Correll, C. U., & Citrome, L. (2019). A commentary on the efficacy of olanzapine for the treatment of schizophrenia: the past, present, and future. Neuropsychiatric Disease and Treatment, 15, 2559–2573. [Link]

-

Synthesis of highly functionalized thiophenes 308 via multicomponent... ResearchGate. [Link]

-

CEPHALOTHIN. Inxight Drugs. [Link]

-

Cantillo, D., & Kappe, C. O. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

-

Jafari, S., et al. (2012). Novel olanzapine analogues presenting a reduced H1 receptor affinity and retained 5HT2A/D2 binding affinity ratio. BMC Pharmacology, 12, 8. [Link]

-

Narayan, Y., Kumar, A., & Parveen, A. (2023). “Thiophene”: A Sulphur Containing Heterocycle as a Privileged Scaffold. Bentham Science. [Link]

-

de Oliveira, C. S. M., et al. (2010). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 15(1), 354–360. [Link]

-

Sabanis, R., & Fesatidou, M. (2012). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

-

Jafari, S., et al. (2012). Novel olanzapine analogues presenting a reduced H1 receptor affinity and retained 5HT2A/D2 binding affinity ratio. BMC Pharmacology, 12(1), 8. [Link]

-

Wolska, I., & Cysewski, P. (2026). Crystal structure of olanzapine and its solvates. Part 3. Two and three-component solvates with water, ethanol, butan-2-ol and dichloromethane. ResearchGate. [Link]

-

What is the mechanism of Cephalothin Sodium? Patsnap Synapse. [Link]

-

Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. ResearchGate. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cognizancejournal.com [cognizancejournal.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Synthesis of functionalized thiophenes and oligothiophenes by selective and iterative cross-coupling reactions using indium organometallics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Cephalothin | C16H16N2O6S2 | CID 6024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Cephalothin Sodium? [synapse.patsnap.com]

- 16. Olanzapine - Wikipedia [en.wikipedia.org]

- 17. A commentary on the efficacy of olanzapine for the treatment of schizophrenia: the past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel olanzapine analogues presenting a reduced H1 receptor affinity and retained 5HT2A/D2 binding affinity ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Thiophene synthesis [organic-chemistry.org]

- 21. benthamdirect.com [benthamdirect.com]

2-acetyl-4-nitro-5-bromothiophene molecular weight and formula

The following technical guide is structured as a high-level research monograph designed for pharmaceutical scientists and organic chemists. It prioritizes mechanistic insight, synthetic reliability, and structural data.

Executive Summary

2-acetyl-4-nitro-5-bromothiophene is a highly functionalized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs). As a trisubstituted thiophene, it offers three distinct vectors for chemical diversification: the acetyl group (condensation/reduction), the nitro group (reduction to amine/cyclization), and the bromine atom (cross-coupling). This guide details its physicochemical properties, validated synthesis routes, and application in drug discovery.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The following data aggregates calculated values based on structural topology and experimental data from immediate precursors.

Molecular Specifications

| Property | Value | Notes |

| IUPAC Name | 1-(5-bromo-4-nitrothiophen-2-yl)ethanone | Systematic nomenclature |

| Molecular Formula | C₆H₄BrNO₃S | |

| Molecular Weight | 250.07 g/mol | Monoisotopic mass: ~248.91 |

| CAS Number | Not widely listed | Precursor (5-bromo) CAS: 5370-25-2 |

| Physical State | Solid (Crystalline) | Predicted based on analogues |

| Solubility | DCM, DMSO, Ethyl Acetate | Poor water solubility |

| LogP (Predicted) | ~2.1 - 2.5 | Lipophilic scaffold |

Structural Composition

-

Position 2: Acetyl group (-COCH₃); Electron-withdrawing group (EWG).

-

Position 4: Nitro group (-NO₂); Strong EWG.

-

Position 5: Bromine atom (-Br); Weakly deactivating, ortho/para directing (but position is blocked).

Synthetic Pathway & Logic

The synthesis of 2-acetyl-4-nitro-5-bromothiophene relies on the regioselective principles of electrophilic aromatic substitution (EAS) on the thiophene ring.

Retrosynthetic Analysis

The most reliable route avoids the non-selective nitration of 2-acetylthiophene (which yields a mixture of 4- and 5-nitro isomers). Instead, a block-then-nitrate strategy is employed:

-

Bromination at C5: The C5 position is the most nucleophilic site in 2-acetylthiophene. Blocking this site first prevents 5-nitration.

-

Nitration at C4: With C5 blocked by Bromine and C2 occupied by Acetyl, the directing effects force the nitro group to C4.

Step-by-Step Protocol

Step 1: Synthesis of 2-Acetyl-5-bromothiophene

-

Reagents: 2-Acetylthiophene, N-Bromosuccinimide (NBS), Acetic Acid/Acetic Anhydride.[4]

-

Mechanism: Electrophilic bromination.

-

Procedure:

-

Dissolve 2-acetylthiophene (10 mmol) in a mixture of acetic anhydride and acetic acid.

-

Add NBS (1.1 eq) slowly at room temperature to prevent poly-bromination.

-

Stir at 50°C for 1 hour. The solution typically shifts from colorless to pale yellow.[4]

-

Quench: Pour into ice water. The product, 2-acetyl-5-bromothiophene (CAS 5370-25-2), precipitates as a white/pale yellow solid.

-

Yield: ~80-85%.

-

Validation: 1H NMR should show loss of the C5 proton.

-

Step 2: Nitration to 2-Acetyl-4-nitro-5-bromothiophene

-

Reagents: Fuming Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) or Acetyl Nitrate.

-

Mechanism: Electrophilic aromatic substitution (Nitration).[5]

-

Procedure:

-

Dissolve 2-acetyl-5-bromothiophene in concentrated H₂SO₄ at 0°C.

-

Dropwise add a mixture of fuming HNO₃/H₂SO₄ (1:1) while maintaining temperature <5°C. Note: Thiophenes are sensitive to oxidation; temperature control is critical to prevent ring opening.

-

Stir for 30–60 minutes at 0–10°C.

-

Quench: Pour onto crushed ice. The target compound precipitates as a yellow solid.

-

Purification: Recrystallization from Ethanol or Column Chromatography (Hexane/EtOAc).

-

Reaction Mechanism Visualization

The following diagram illustrates the regiochemical logic dictating the synthesis. The "Blocking Group" strategy is essential for high purity.

Caption: Sequential functionalization strategy. The C5-bromine atom acts as a positional blocker, forcing the subsequent nitro group to the C4 position.

Applications in Drug Discovery

This scaffold is valuable because it serves as a bioisostere for polysubstituted benzenes, offering altered electronic properties and metabolic profiles.

Suzuki-Miyaura Cross-Coupling

The C5-Bromine bond is highly reactive toward Palladium-catalyzed cross-coupling.

-

Utility: Attachment of aryl or heteroaryl groups to extend the molecular skeleton.

-

Advantage: The adjacent nitro group (C4) electronically activates the C-Br bond, potentially facilitating oxidative addition of Pd(0).

Heterocyclic Fusion (Cyclization)

The proximity of the C2-Acetyl and C4-Nitro groups allows for cyclization reactions to form fused bicyclic systems, such as thienopyridines or thienopyrimidines .

-

Workflow: Reduction of -NO₂ to -NH₂ followed by condensation with the acetyl group.

Bioactivity Modulation

Thiophene analogues often exhibit higher lipophilicity and different metabolic oxidation potentials (S-oxidation) compared to their phenyl counterparts, which can improve the pharmacokinetic (PK) profile of a drug candidate.

References

-

PubChem. (2025).[6] Compound Summary: 2-Acetyl-5-bromothiophene.[6][7] National Library of Medicine. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Molbank. Retrieved from [Link][1][3]

-

ResearchGate. (2005). Direct nitration of five membered heterocycles.[1] Arkivoc.[1] Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 2-Acetyl-5-bromothiophene synthesis - chemicalbook [chemicalbook.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. 2-Acetyl-5-bromothiophene | C6H5BrOS | CID 79335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemeo.com [chemeo.com]

A Comprehensive Technical Guide to Substituted Thiophene Building Blocks in Modern Drug Discovery

Introduction: The Enduring Significance of the Thiophene Scaffold in Medicinal Chemistry

The landscape of medicinal chemistry is built upon a foundation of privileged scaffolds—molecular frameworks that consistently demonstrate high affinity for biological targets. Among these, the thiophene ring, a five-membered aromatic heterocycle containing a single sulfur atom, holds a distinguished position.[1][2] Its journey from an impurity in benzene to a cornerstone of blockbuster drugs is a testament to its remarkable physicochemical properties and synthetic versatility.[1][2][3] This guide provides an in-depth exploration of substituted thiophenes, offering researchers and drug development professionals the technical insights required to strategically leverage this scaffold in the pursuit of novel therapeutics.

What is Thiophene and Why is it a "Privileged" Scaffold?

Thiophene (C₄H₄S) is an electron-rich aromatic system. The sulfur atom, with its available lone pair of electrons participating in the aromatic sextet, significantly influences the ring's electronic properties, making it more reactive towards electrophilic substitution than benzene.[1][2] This inherent reactivity provides a rich platform for synthetic modification.

Its "privileged" status stems from its ability to engage in a wide array of non-covalent interactions with biological macromolecules. The sulfur atom can act as a hydrogen bond acceptor, and the entire ring system can participate in π-π stacking and hydrophobic interactions.[1] This versatility has led to the successful development of thiophene-containing drugs across a vast range of therapeutic areas, including cardiovascular disease (Clopidogrel, Prasugrel), oncology (Raltitrexed), inflammation (Tiaprofenic acid), and central nervous system disorders (Olanzapine).[1][4][5] In fact, between 2013 and 2023, thiophene was the fourth most common sulfur-containing moiety in drugs approved by the U.S. FDA, with 26 approved drugs featuring this core.[1][6][7]

Physicochemical Properties and Bioisosteric Relationships

A key reason for thiophene's prevalence is its role as a bioisostere of the phenyl ring.[1][8][9] Bioisosterism, the principle of substituting one chemical group for another with similar physical or chemical properties, is a cornerstone of drug design aimed at modulating potency, selectivity, and pharmacokinetic profiles.[9][10]

The thiophene ring mimics the steric profile and aromaticity of a benzene ring while introducing distinct electronic and metabolic properties.[8][11]

| Property | Thiophene | Benzene | Rationale for Bioisosteric Replacement |

| Boiling Point | 84°C[8][11] | 80.1°C[11] | Similar size and van der Waals forces lead to comparable physical properties. |

| Aromaticity | Aromatic | Aromatic | Allows for similar π-stacking interactions with protein targets. |

| Dipole Moment | ~0.55 D | 0 D | The modest dipole moment can introduce favorable polar interactions without drastically increasing polarity. |

| Metabolism | Susceptible to S-oxidation and epoxidation by CYPs.[12] | Susceptible to aromatic hydroxylation by CYPs. | Can alter metabolic pathways, potentially blocking an unwanted route of metabolism or improving metabolic stability.[1][12] |

| Lipophilicity (logP) | 1.81 | 2.13 | Slightly less lipophilic, which can improve aqueous solubility and modify ADME properties. |

This bioisosteric relationship allows medicinal chemists to fine-tune a lead compound's properties. Replacing a phenyl ring with a thiophene can enhance metabolic stability, improve binding affinity through new hydrogen bonding opportunities with the sulfur atom, or alter the molecule's overall solubility and permeability profile.[1][12]

Overview of Therapeutic Areas

The application of thiophene building blocks is remarkably broad. An analysis of FDA-approved drugs reveals significant clusters in several key areas:

-

Anti-inflammatory: Drugs like Tinoridine and Tiaprofenic acid often target cyclooxygenase (COX) enzymes.[4][5][11]

-

Cardiovascular: Antiplatelet agents such as Clopidogrel and Prasugrel are prodrugs where the thiophene ring is metabolically activated.[1][13]

-

Neurological Disorders: The antipsychotic Olanzapine and the anticonvulsant Tiagabine highlight the scaffold's ability to cross the blood-brain barrier.[1][7]

-

Anticancer: Thiophene analogues have been shown to bind to various cancer-specific protein targets, inhibiting signaling pathways involved in cancer progression.[14]

-

Antimicrobial: Compounds like Sertaconazole demonstrate the utility of thiophenes in developing antifungal agents.[4][15]

Strategic Synthesis of Substituted Thiophenes: A Chemist's Guide

The ability to precisely install substituents onto the thiophene core is paramount for successful drug discovery. The choice of synthetic strategy is dictated by the desired substitution pattern, functional group tolerance, and scalability.

The Workhorses: Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-N bonds to the thiophene ring, offering broad substrate scope and functional group tolerance.

-

Suzuki-Miyaura Coupling: This is arguably the most widely used method, coupling a thiophene boronic acid (or ester) with an aryl or heteroaryl halide.[16][17][18] It is valued for its mild reaction conditions and the commercial availability of a wide range of building blocks. Thienyl N-methyliminodiacetic acid (MIDA) boronate esters are increasingly used as bench-stable, crystalline solids that slowly release the reactive boronic acid under reaction conditions, preventing degradation.[19]

-

Stille and Negishi Couplings: While the Suzuki reaction is popular, Stille (using organostannanes) and Negishi (using organozinc reagents) couplings provide orthogonal reactivity and are sometimes more effective for complex or sensitive substrates.

-

Buchwald-Hartwig Amination: For the crucial installation of nitrogen-based substituents, this reaction enables the coupling of amines with halogenated thiophenes, forming key C-N bonds found in many pharmaceuticals.

| Coupling Reaction | Pro-Argument | Con-Argument | Typical Catalyst System |

| Suzuki-Miyaura | Low toxicity of boron reagents, high functional group tolerance, vast commercial availability of reagents. | Thiophene boronic acids can be prone to protodeboronation (instability).[19] | Pd(PPh₃)₄, Pd(dppf)Cl₂, aqueous base (e.g., K₂CO₃, K₃PO₄). |

| Stille | Excellent for complex fragments, stable organotin reagents. | High toxicity of tin reagents and byproducts, requiring careful purification. | Pd(PPh₃)₄, Cu(I) co-catalyst. |

| Buchwald-Hartwig | Premier method for C-N bond formation, broad amine scope. | Requires specialized phosphine ligands, can be sensitive to air and moisture. | Pd₂(dba)₃ with ligands like XPhos or SPhos. |

Building the Ring: Classical Cyclization Methodologies

Constructing the thiophene ring from acyclic precursors provides direct access to specific substitution patterns that might be difficult to achieve through functionalization of a pre-formed ring.

-

Gewald Aminothiophene Synthesis: This is a powerful one-pot, three-component reaction between a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base.[20][21] It is a highly convergent and atom-economical method for producing polysubstituted 2-aminothiophenes, which are valuable intermediates for further elaboration.[22] The reaction proceeds via an initial Knoevenagel condensation, followed by sulfur addition and subsequent cyclization.[21][22][23]

-

Fiesselmann and Hinsberg Thiophene Syntheses: The Fiesselmann synthesis offers a route to 3-substituted thiophenes, a pattern that can be more challenging to access.[24] The Hinsberg synthesis involves the condensation of a 1,2-dicarbonyl compound with thiodiglycolate esters.

Functionalization of the Thiophene Core

Direct modification of a pre-existing thiophene ring is a common and effective strategy.

-

Electrophilic Aromatic Substitution: Thiophene readily undergoes reactions like halogenation, nitration, and Friedel-Crafts acylation.[11] These reactions are highly regioselective, strongly favoring substitution at the C2 and C5 positions (α-positions) due to the superior stabilization of the cationic intermediate.

-

Direct C-H Activation/Functionalization: A modern and atom-economical approach involves the direct coupling of C-H bonds with various partners, bypassing the need for pre-functionalization (e.g., halogenation).[25][26][27] Palladium-catalyzed C-H arylation, for instance, allows for the direct formation of biaryl structures.[26][28] While α-positions are more reactive, recent advances have enabled catalyst-controlled regiodivergent functionalization, providing selective access to either the C2 or C5 position of 3-substituted thiophenes, and even the more challenging β-positions (C3/C4).[28][29]

Structure-Activity Relationship (SAR) Insights: Tuning Potency and Properties

The biological activity of a thiophene-containing molecule is exquisitely sensitive to the nature and position of its substituents.[30] A systematic SAR exploration is critical for optimizing lead compounds.

The Impact of Substitution Position

-

2- vs. 3-Substituted Thiophenes: The α-positions (C2/C5) and β-positions (C3/C4) offer distinct vectors for substitution. Due to electronic differences, a substituent at the 2-position will have a different electronic influence on the rest of the molecule compared to the same substituent at the 3-position. This can profoundly affect target binding. For example, in a series of GluN2B NMDA receptor antagonists, bioisosteric replacement of a benzene ring with a thiophene ring was well-tolerated, demonstrating that the specific placement of the sulfur atom and its resulting electronic influence can maintain or even enhance affinity.[31]

Modulating Lipophilicity and Metabolic Stability

Substituents are key levers for tuning the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a drug candidate.[12]

-

Metabolic Blocking: The thiophene ring itself can be a site of metabolism, often leading to reactive S-oxides or epoxides.[12][13] Strategically placing bulky or electron-withdrawing groups near the sulfur atom can sterically or electronically hinder the approach of metabolizing enzymes like Cytochrome P450s, thereby increasing the compound's half-life.[32]

-

Solubility and Permeability: Introducing polar groups (e.g., -OH, -NH₂) can increase aqueous solubility, while adding lipophilic groups (e.g., halogens, alkyl chains) can enhance membrane permeability.[30] The art of drug design lies in finding the optimal balance to achieve good oral bioavailability.[12]

Case Study: Thiophenes in Kinase Inhibitors

In the development of kinase inhibitors, the thiophene ring is often used as a "hinge-binder," forming critical hydrogen bonds with the kinase hinge region. The substitution pattern is tuned to occupy adjacent hydrophobic pockets. For example, thienopyrimidine scaffolds are prominent in this area, where substituents on the thiophene portion can dramatically influence potency and selectivity against different kinases.[14]

Experimental Protocols: Best Practices in Thiophene Chemistry

Reproducibility and robustness are the hallmarks of trustworthy science. The following protocols provide detailed, self-validating methodologies for key synthetic transformations.

Protocol 1: A General Procedure for Suzuki-Miyaura Coupling of a Thiophene Boronic Acid

This protocol describes the coupling of a brominated heteroaryl with a thiophene boronic acid, a common transformation in drug discovery campaigns.

-

Reagents & Equipment:

-

3-Bromobenzo[b]thiophene-2-carbaldehyde (1.0 equiv)[18]

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)[16]

-

Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water 4:1)[18][24]

-

Schlenk flask or reaction vial, magnetic stirrer, heating mantle, inert gas line (Argon or Nitrogen).

-

-

Step-by-Step Procedure:

-

To a Schlenk flask, add 3-Bromobenzo[b]thiophene-2-carbaldehyde, the aryl boronic acid, the palladium catalyst, and the base.[18]

-

Seal the flask with a septum. Evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.[24]

-

Add the degassed solvent mixture via syringe.[24]

-

Heat the reaction mixture to 90-100°C with vigorous stirring.[16][18]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 12-24 hours.[18][24]

-

Work-up: Cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).[24] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

-

-

Characterization & Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The disappearance of the starting material signals (e.g., the C-Br carbon in ¹³C NMR) and the appearance of new signals corresponding to the coupled product validate the reaction's success.

Protocol 2: Step-by-Step Gewald Synthesis of a Tetrasubstituted Thiophene

This protocol outlines the convergent synthesis of a 2-aminothiophene derivative.

-

Reagents & Equipment:

-

Ketone (e.g., Cyclohexanone, 1.0 equiv)

-

Active methylene nitrile (e.g., Malononitrile, 1.0 equiv)

-

Elemental Sulfur (S₈, 1.0 equiv)

-

Base (e.g., Morpholine or Piperidine, catalytic to stoichiometric amount)

-

Solvent (e.g., Ethanol or Methanol)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle.

-

-

Step-by-Step Procedure:

-

In a round-bottom flask, combine the ketone, malononitrile, and elemental sulfur in the chosen solvent.

-

Add the base (e.g., morpholine) to the mixture.

-

Attach a condenser and heat the mixture to reflux (typically 60-80°C) with stirring.

-

The reaction is often accompanied by the evolution of H₂S (perform in a well-ventilated fume hood).

-

Monitor the reaction by TLC. The reaction is usually complete within 2-6 hours.

-

Work-up: Cool the reaction mixture in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration, washing with cold solvent (e.g., ethanol) to remove any unreacted starting materials.

-

Purification: The product is often pure enough after filtration. If necessary, it can be recrystallized from a suitable solvent like ethanol.

-

-

Characterization & Validation: The structure of the 2-aminothiophene can be confirmed by IR (presence of N-H stretches), NMR (characteristic aromatic and amine proton signals), and mass spectrometry. The high yield and convergent nature of this reaction make it a self-validating system for producing highly functionalized thiophene cores.

Future Directions and Emerging Trends

The field of thiophene chemistry is continuously evolving, driven by the need for more efficient and sustainable synthetic methods.

-

C-H Activation/Functionalization: This area continues to mature, offering increasingly sophisticated tools for late-stage functionalization.[29] The ability to modify a complex molecule at a late step without disturbing other functional groups is a paradigm shift for drug discovery, enabling rapid generation of analogues for SAR studies.

-

Photoredox Catalysis: Light-mediated reactions are providing new, mild pathways for thiophene modification. These methods often operate at room temperature and can access novel reactivity patterns that are complementary to traditional thermal methods.

-

Thiophene-based Covalent Inhibitors and PROTACs: The unique reactivity of the thiophene ring can be harnessed to design targeted covalent inhibitors. Furthermore, the thiophene scaffold is being incorporated into Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic modality that hijacks the cell's own protein degradation machinery to eliminate disease-causing proteins.

Conclusion: Integrating Thiophene Building Blocks into Drug Discovery Pipelines

Substituted thiophenes are more than just another heterocyclic building block; they are a validated, versatile, and highly tunable scaffold that has earned its place in the medicinal chemist's toolbox.[1][2] Their ability to act as a bioisosteric replacement for phenyl rings, combined with a rich and expanding portfolio of synthetic methodologies, ensures their continued relevance.[1] From classical cyclizations like the Gewald synthesis to modern C-H activation strategies, chemists have unprecedented control over the structure and properties of these molecules. By understanding the deep causality behind synthetic choices and the subtle nuances of structure-activity relationships, researchers can continue to unlock the full potential of thiophene building blocks to deliver the next generation of innovative medicines.

References

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

-

Thiophene-Based Compounds. Encyclopedia MDPI. [Link]

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cureus. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Royal Society of Chemistry. [Link]

-

Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Chemical and Pharmaceutical Bulletin. [Link]

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

-

Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

-

Gewald reaction. Wikipedia. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]

-

Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI. [Link]

-

Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry. [Link]

-

Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. [Link]

-

Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules. [Link]

-

A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College E-journal For All Research. [Link]

-

Fully Substituted Thiophene Synthesis via (3 + 2) with Thiadiazoles. ACS Publications. [Link]

-

Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Taylor & Francis Online. [Link]

-

Thiophene synthesis. Organic Chemistry Portal. [Link]

-

The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI. [Link]

-

Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[22]annulene-scaffold. National Center for Biotechnology Information. [Link]

-

Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. Taylor & Francis Online. [Link]

-

(PDF) Synthesis, properties and biological activity of thiophene: A review. ResearchGate. [Link]

-

Bioisostere. Wikipedia. [Link]

-

Bioisosterism in Medicinal Chemistry. ResearchGate. [Link]

-

Selected applications of C-H activation. YouTube. [Link]

-

Biological Activities of Thiophenes. Encyclopedia MDPI. [Link]

-

A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers. National Center for Biotechnology Information. [Link]

-

Catalyst Controlled Regiodivergent C-H Alkynylation of Thiophenes. ChemRxiv. [Link]

-

Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. [Link]

-

Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. [Link]

-

CH Substitution Reaction Using Various Thiophene Derivatives. ResearchGate. [Link]

-

Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. RSC Publishing. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. Thiophene-Based Compounds | Encyclopedia MDPI [encyclopedia.pub]

- 5. mdpi.com [mdpi.com]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. tandfonline.com [tandfonline.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Bioisostere - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. cognizancejournal.com [cognizancejournal.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. kthmcollege.ac.in [kthmcollege.ac.in]

- 15. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Gewald reaction - Wikipedia [en.wikipedia.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. chemrxiv.org [chemrxiv.org]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. mdpi.com [mdpi.com]

- 26. youtube.com [youtube.com]

- 27. researchgate.net [researchgate.net]

- 28. Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct aryl ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00018D [pubs.rsc.org]

- 29. chemrxiv.org [chemrxiv.org]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 32. pubs.acs.org [pubs.acs.org]

Methodological & Application

Nitration of 2-Acetyl-5-Bromothiophene: High-Fidelity Synthesis of 1-(5-Bromo-4-nitrothiophen-2-yl)ethanone

Application Note: AN-THIO-04

Executive Summary

This application note details the regioselective nitration of 2-acetyl-5-bromothiophene to synthesize 2-acetyl-5-bromo-4-nitrothiophene (also known as 1-(5-bromo-4-nitrothiophen-2-yl)ethanone). This intermediate is a critical pharmacophore in the development of antitubercular agents, kinase inhibitors, and functionalized organic electronic materials.

The protocol addresses the specific challenge of nitrating electron-rich thiophene rings, which are prone to oxidative decomposition and polymerization under strong acidic conditions. By leveraging the cooperative directing effects of the C2-acetyl and C5-bromo substituents, this method achieves high regioselectivity for the C4-nitro isomer while minimizing the formation of oxidative byproducts.

Strategic Analysis & Mechanism

Regiochemical Logic (The "Cooperative Effect")

The regioselectivity of this reaction is governed by the electronic directing effects of the substituents on the thiophene ring.

-

2-Acetyl Group (EWG): A meta-director relative to itself. In the thiophene numbering system (S=1), the acetyl is at C2, directing the electrophile to C4 or C5. Since C5 is blocked, the pressure is on C4.

-

5-Bromo Group (EWG/Inductive, but Resonance Donor): An ortho/para-director. With the bromine at C5, the ortho position is C4 .

-

Conclusion: Both substituents cooperatively direct the nitronium ion (

) to the C4 position , resulting in a highly selective transformation.

Reaction Mechanism Diagram

Figure 1: Mechanistic pathway illustrating the cooperative directing effects leading to the C4-nitro isomer.

Safety Assessment & Critical Hazards

WARNING: Energetic Reaction. Nitration of thiophenes is significantly more exothermic than benzene nitration. The electron-rich sulfur heterocycle can undergo explosive oxidative ring-opening if temperature control fails.

| Hazard Class | Risk Description | Mitigation Strategy |

| Thermal Runaway | Thiophene nitration is highly exothermic. Rapid addition of reagents can lead to a "fume-off" or explosion. | Strict Temp Control: Maintain internal temperature < 5°C during addition. Use a dry ice/acetone or salt/ice bath. |

| Chemical Toxicity | Nitrothiophenes are potential sensitizers and mutagens. | Handle in a certified fume hood. Double-glove (Nitrile/Neoprene). |

| Oxidative Instability | Strong acids can polymerize the thiophene ring (black tar formation). | Use Acetyl Nitrate (Method B) for sensitive substrates or strictly controlled Mixed Acid (Method A). |

Experimental Protocols

Method A: Standard Mixed Acid Protocol (Robust/Scale-Up)

Recommended for standard synthesis where yield and scalability are priorities.

Reagents:

-

2-Acetyl-5-bromothiophene (1.0 eq)

-

Conc. Sulfuric Acid (

, 98%) (Solvent/Catalyst)[1] -

Fuming Nitric Acid (

, >90%) (1.1 - 1.2 eq)

Step-by-Step Procedure:

-

Preparation: Charge a 3-neck round-bottom flask with Conc.

(5 mL per gram of substrate). Cool the acid to 0°C using an ice/salt bath. -

Substrate Addition: Dissolve 2-acetyl-5-bromothiophene in a minimum volume of

(or add solid slowly if finely powdered) while maintaining temperature < 5°C. Stir until a homogenous solution forms. -

Nitration: Add Fuming

dropwise via a pressure-equalizing addition funnel.-

Critical Stop: The addition rate must be slow enough that the internal temperature never exceeds 5°C .

-

-

Reaction: After addition, allow the mixture to stir at 0–5°C for 1 hour. Monitor by TLC (Hexane/EtOAc 8:2).

-

Quench: Pour the reaction mixture slowly onto crushed ice (approx. 10x reaction volume) with vigorous stirring. The product should precipitate as a solid.[2]

-

Workup: Filter the solid. Wash with cold water until the filtrate is neutral (pH 7).

-

Purification: Recrystallize from Ethanol or Methanol if necessary.

Method B: Acetyl Nitrate Protocol (High Purity)

Recommended for high-purity applications to minimize oxidative byproducts.

Reagents:

-

2-Acetyl-5-bromothiophene (1.0 eq)

-

Acetic Anhydride (

) (Solvent/Reagent) -

Fuming Nitric Acid (

) (1.1 eq)

Step-by-Step Procedure:

-

Reagent Formation: In a separate flask, cool Acetic Anhydride to 0°C. Slowly add Fuming

to generate acetyl nitrate in situ.-

Caution: This mixture is potentially explosive if heated.[3] Keep cold.

-

-

Substrate Solution: Dissolve the substrate in Acetic Anhydride in the main reaction vessel. Cool to 0°C.[4]

-

Addition: Transfer the acetyl nitrate solution via cannula or dropping funnel to the substrate solution, maintaining temperature < 10°C.

-

Quench & Isolation: Pour onto ice water. Hydrolyze the acetic anhydride (stir for 30 mins). Filter the precipitate.[2][5][6]

Process Control & Decision Tree

Figure 2: Decision matrix for selecting the optimal nitration protocol.

Analytical Validation (QC)

Expected Data for 2-acetyl-5-bromo-4-nitrothiophene:

| Analytical Method | Expected Result | Interpretation |

| Appearance | Light yellow to off-white solid | Darkening indicates oxidation/polymerization. |

| 1H NMR (CDCl3) | Singlet at ~8.0 - 8.2 ppm (1H) | The C3 proton is deshielded by the adjacent nitro group. The doublet pattern of the starting material (7.40, 7.08 ppm) disappears. |

| 1H NMR (Acetyl) | Singlet at ~2.6 ppm (3H) | Methyl ketone protons. |

| MS (ESI/APCI) | [M+H]+ ~ 250/252 | Bromine isotope pattern (1:1 ratio) is preserved. |

| Melting Point | 105 - 110°C | Sharp range indicates high purity. |

Troubleshooting:

-

Problem: Product is a black oil.

-

Cause: Temperature too high during addition; acid concentration too strong.

-

Solution: Use Method B (Acetyl Nitrate) or lower temp to -10°C.

-

-

Problem: Incomplete conversion.

-

Cause: Water in reagents (nitric acid not fuming).

-

Solution: Ensure anhydrous conditions; increase stir time.

-

References

- Rinkes, I. J. (1932). Recueil des Travaux Chimiques des Pays-Bas, 51, 1134.

-

Campaigne, E., & Grose, H. G. (1951). "Chlorination of Thiophenes with Sulfuryl Chloride." Journal of the American Chemical Society, 73(8), 3812–3815. (Discusses directing effects in halogenated thiophenes). Link

-

Babu, S. G., et al. (2011). "Regioselective nitration of aromatic compounds using transition metal nitrates." Tetrahedron Letters, 52(29), 3793-3796. (Modern nitration methodologies).[7] Link

- Kleemann, A., et al. (2010). Pharmaceutical Substances: Syntheses, Patents and Applications. Thieme.

-

Patent Reference: WO 2010/059658. (Describes the synthesis of thiophene-based kinase inhibitors utilizing similar nitration intermediates). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]

- 3. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]

- 4. mdpi.com [mdpi.com]

- 5. CN102964334A - Process for synthesizing 2-thiopheneethanol and derivatives thereof - Google Patents [patents.google.com]

- 6. 2-Acetyl-5-bromothiophene synthesis - chemicalbook [chemicalbook.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for the Nucleophilic Substitution of Bromine in Nitrothiophene Derivatives

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution (SNAr) of bromine in nitrothiophene derivatives. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the mechanistic underpinnings, offers a comparative analysis of various nucleophiles, and presents a step-by-step protocol for a representative reaction. Furthermore, it covers essential analytical techniques for reaction monitoring and product characterization, a troubleshooting guide for common experimental challenges, and critical safety considerations.

Introduction: The Significance of Substituted Nitrothiophenes

Thiophene-based scaffolds are privileged structures in medicinal chemistry and materials science, renowned for their diverse biological activities and unique electronic properties.[1] The introduction of a nitro group onto the thiophene ring significantly enhances its electrophilicity, making it highly susceptible to nucleophilic aromatic substitution (SNAr). This activation is particularly pronounced when the nitro group is positioned ortho or para to a suitable leaving group, such as bromine.[2][3] The SNAr reaction on nitrothiophene derivatives provides a powerful and versatile platform for the synthesis of a wide array of functionalized molecules with potential applications in drug discovery, including the development of novel antimicrobial and anticancer agents.

The Mechanism of Nucleophilic Aromatic Substitution on Nitrothiophenes

The SNAr reaction of bromo-nitrothiophenes proceeds through a well-established two-step addition-elimination mechanism.[4][5]

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the bromine leaving group. This step is typically the rate-determining step of the reaction. The presence of the strongly electron-withdrawing nitro group is crucial as it stabilizes the resulting negatively charged intermediate by delocalizing the charge through resonance. This resonance-stabilized intermediate is known as a Meisenheimer complex.[2][4]

-

Elimination of the Leaving Group and Restoration of Aromaticity: In the second step, the leaving group (bromide ion) is expelled, and the aromaticity of the thiophene ring is restored, yielding the substituted product.

The strategic placement of the nitro group ortho or para to the bromine is essential for effective resonance stabilization of the Meisenheimer complex, which significantly accelerates the reaction rate.[2][3]

A Comparative Overview of Nucleophiles

A wide range of nucleophiles can be employed in the SNAr of bromo-nitrothiophenes. The choice of nucleophile, solvent, base, and temperature significantly impacts the reaction outcome and yield.

| Nucleophile Class | Example Nucleophile | Typical Base | Typical Solvent | Temperature (°C) | Typical Yield (%) |

| Amines | Piperidine | K₂CO₃, Et₃N | DMF, DMSO, Acetonitrile | 25 - 100 | 85 - 95 |

| Morpholine | K₂CO₃, Et₃N | DMF, DMSO | 50 - 120 | 80 - 90 | |

| Aniline | K₂CO₃, Cs₂CO₃ | DMF, NMP | 80 - 150 | 70 - 85 | |

| Alkoxides | Sodium Methoxide | (Generated in situ) | Methanol, THF | 25 - 60 | 90 - 98 |

| Potassium tert-butoxide | (Used directly) | THF, Dioxane | 25 - 80 | 85 - 95 | |

| Thiols | Thiophenol | NaH, K₂CO₃ | DMF, THF | 0 - 60 | 90 - 98 |

| Ethanethiol | NaH, K₂CO₃ | DMF, THF | 0 - 50 | 88 - 96 |

Table 1: Comparative data for common nucleophiles in the SNAr of 2-bromo-5-nitrothiophene. Yields are representative and can vary based on specific substrates and reaction conditions.

Detailed Experimental Protocol: Synthesis of 2-(Piperidin-1-yl)-5-nitrothiophene

This protocol provides a detailed procedure for the reaction of 2-bromo-5-nitrothiophene with piperidine, a common secondary amine nucleophile.

Materials and Reagents

-

2-Bromo-5-nitrothiophene (1.0 eq)

-

Piperidine (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-bromo-5-nitrothiophene (1.0 eq) and anhydrous DMF. Stir the mixture until the solid is completely dissolved.

-

Addition of Reagents: To the stirred solution, add potassium carbonate (2.0 eq) followed by the dropwise addition of piperidine (1.2 eq).

-

Reaction: Heat the reaction mixture to 80 °C and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system).

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of DMF). Combine the organic layers.

-

Washing: Wash the combined organic layers with deionized water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-(piperidin-1-yl)-5-nitrothiophene.

Analytical Characterization

Thorough characterization of the final product is essential to confirm its identity and purity.

| Technique | Purpose | Typical Observations for 2-(Piperidin-1-yl)-5-nitrothiophene |

| TLC | Reaction monitoring and purity assessment | A new, more polar spot corresponding to the product should appear, and the starting material spot should disappear. |

| ¹H NMR | Structural elucidation | Aromatic protons of the thiophene ring will show a characteristic shift. Protons of the piperidine ring will appear in the aliphatic region. |

| ¹³C NMR | Structural confirmation | Signals corresponding to the carbon atoms of the thiophene and piperidine rings will be observed. The carbon attached to the nitro group will be shifted downfield.[6] |

| GC-MS | Purity assessment and molecular weight determination | A single major peak in the chromatogram with a mass spectrum corresponding to the molecular weight of the product.[7] |

| FT-IR | Functional group identification | Characteristic absorption bands for the N-O stretching of the nitro group, C-N stretching, and aromatic C-H stretching will be present. |

Table 2: Analytical techniques for the characterization of the SNAr product.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Low or No Product Yield | - Insufficiently activated substrate.- Weak nucleophile.- Inappropriate solvent. | - Ensure the nitro group is ortho/para to the leaving group.- Use a stronger base to deprotonate the nucleophile.- Switch to a polar aprotic solvent like DMF or DMSO.[8] |

| Incomplete Reaction | - Insufficient reaction time or temperature.- Poor solubility of reagents. | - Increase the reaction temperature or prolong the reaction time.- Use a co-solvent or a phase-transfer catalyst.[8] |

| Formation of Side Products | - Reaction with solvent.- Dimerization of the nucleophile. | - Choose a less reactive solvent.- Add the nucleophile slowly to the reaction mixture. |

| Difficulty in Product Isolation | - "Oiling out" during crystallization.- Emulsion formation during extraction. | - Re-dissolve the oil in a minimal amount of hot solvent and cool slowly.- Add more brine to the aqueous layer to break the emulsion.[9] |

Table 3: A guide to troubleshooting common issues in the nucleophilic substitution of bromo-nitrothiophenes.

Safety Precautions

Working with nitroaromatic compounds and strong bases requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11][12]

-

Ventilation: Conduct all reactions in a well-ventilated fume hood.[13]

-

Handling Nitro Compounds: Nitroaromatic compounds can be toxic and potentially explosive, especially in the presence of strong bases or upon heating.[9] Handle with care and avoid generating dust.

-

Handling Bases: Strong bases such as sodium hydride and potassium tert-butoxide are corrosive and react violently with water. Handle them under an inert atmosphere and add them to the reaction mixture slowly and in portions.[10]

-

Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines. Never mix incompatible waste streams.[9][10]

Conclusion

The nucleophilic aromatic substitution of bromine in nitrothiophene derivatives is a robust and highly effective method for the synthesis of a diverse range of functionalized heterocycles. A thorough understanding of the reaction mechanism, careful selection of reaction conditions, and adherence to safety protocols are paramount for successful and reproducible outcomes. The protocols and guidelines presented in this document are intended to serve as a valuable resource for researchers engaged in the synthesis and development of novel thiophene-based compounds.

References

- BenchChem Technical Support Team. (2025, December).

- BenchChem Technical Support Team. (2025, December). Technical Support Center: Safe Handling and Storage of Nitro Compounds. BenchChem.

- The Royal Society of Chemistry. Hydrosilane-PromotedCyclization of 2-Aminothiophenols by CO2 to Benzothiazoles. The Royal Society of Chemistry.

- Preparation of Brominated 2-Alkoxythiophenes via Oxidation and Etherification of 2-Thienyltrifluorobor

- Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.).

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.

- Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps.

- 13 C NMR spectra of compounds 2-5 | Download Table. (n.d.).

- 21.04 Nuc. Aromatic Substitution | OrganicChemGuide. (n.d.). organic chemistry tutor.

- synthesis of azetidinone derivatives of 2-amino-5- nitrothiazole and their medicinal importance. (n.d.).

- Tyuneva, I. V., et al. (2005, April).

- The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry.

- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv.

- 16.7: Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts.

- Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. (n.d.). BenchChem.

- D'Anna, F., Frenna, V., Noto, R., Pace, V., & Spinelli, D. (2006). Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects?. The Journal of organic chemistry, 71(14), 5144–5150.

- Rodríguez Domínguez, J. C., Thomae, D., Kirsch, G., & Seck, P. (n.d.). AN EASY SYNTHESIS OF 5-NITRO-THIOPHENES AND 3-AMINO-2-NITRO. Sciforum.

- Concerted nucleophilic aromatic substitutions. (n.d.). Harvard DASH.

- Bases - Hydroxides. (2026, February 4). Division of Research Safety.

- Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (n.d.). Frontiers.

- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (n.d.). PMC.

- New Jersey Department of Health - Nitric Acid - Hazardous Substance Fact Sheet. (n.d.).

- GC-MS Characterisation of Products of Oxidation of Thiophenes Using the Fenton and Related Reagents | Request PDF. (2025, August 7).

- Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiol

- 2-Amino-5-nitrophenol(121-88-0) 13C NMR spectrum. (n.d.). ChemicalBook.

- Chemical Storage Safety: Acids, Bases & Solvents Best Practices. (2026, February 20).